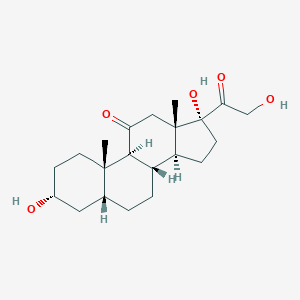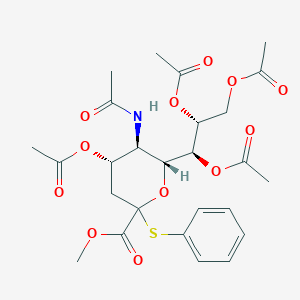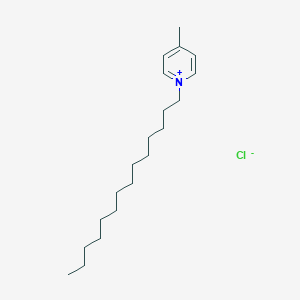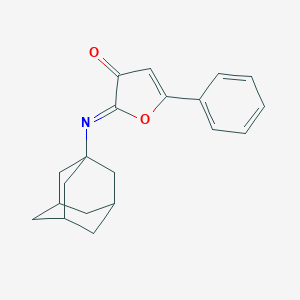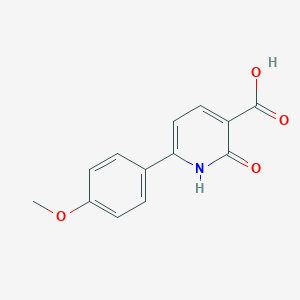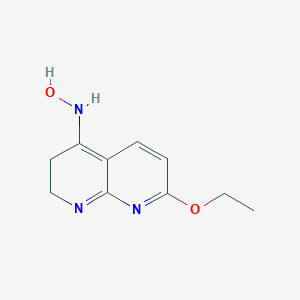
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime, also known as EDO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been the subject of scientific research for its potential applications in various fields. One of its primary uses is as a fluorescence probe for the detection of metal ions in biological samples. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is not fully understood, but it is believed to involve the chelation of metal ions and the induction of oxidative stress in cells. This leads to the activation of apoptotic pathways, resulting in cell death.
Biochemische Und Physiologische Effekte
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in lab experiments is its high selectivity for metal ions, which allows for the detection of specific ions in complex biological samples. However, one limitation of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is its relatively low water solubility, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research involving (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. One area of interest is the development of new fluorescent probes based on the (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime scaffold for the detection of other analytes in biological samples. Another area of potential research is the optimization of the synthesis method to improve the yield and purity of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The resulting product is then treated with sodium hydroxide to obtain (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in high yield.
Eigenschaften
CAS-Nummer |
130875-68-2 |
|---|---|
Produktname |
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime |
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12)/b13-8- |
InChI-Schlüssel |
YEBUQMDZUKSOAQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=NC2=NCCC(=C2C=C1)NO |
SMILES |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
Kanonische SMILES |
CCOC1=NC2=NCCC(=C2C=C1)NO |
Synonyme |
1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



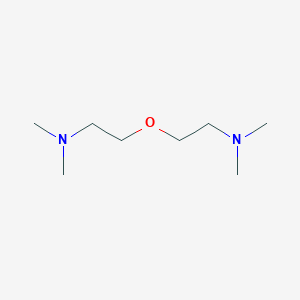
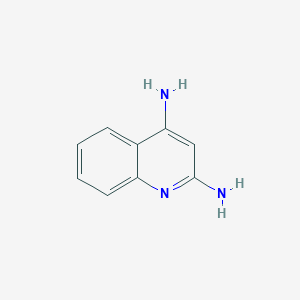
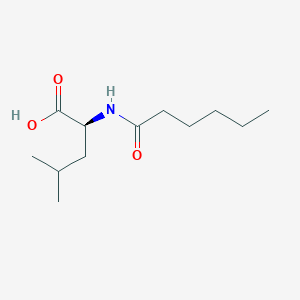
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
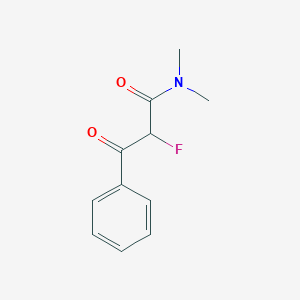
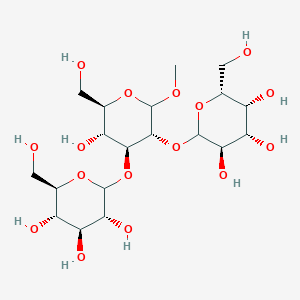
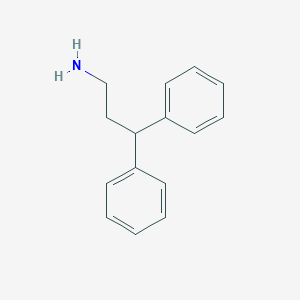
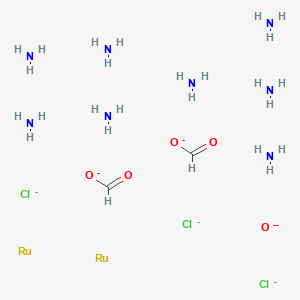
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
